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Compound of Interest

Compound Name:
Ethyl 8-chloroquinoline-3-

carboxylate

Cat. No.: B1445473 Get Quote

The 8-Chloroquinoline-3-Carboxylate Scaffold:
An Overview
The quinoline ring system is a privileged structure in drug discovery, forming the core of

numerous antimalarial, antibacterial, and anticancer agents. The introduction of a chlorine atom

at the 8-position and an ethyl carboxylate at the 3-position creates a molecule with distinct

regions for chemical modification. The electron-withdrawing nature of both the chlorine atom

and the ester group influences the reactivity of the quinoline ring, while the ester itself provides

a convenient handle for hydrolysis, amidation, or reduction. This guide will systematically

dissect these features to provide a working knowledgebase for laboratory applications.

Physicochemical and Spectroscopic Profile: Ethyl 8-
chloroquinoline-3-carboxylate (Predicted)
Direct experimental data for Ethyl 8-chloroquinoline-3-carboxylate is not widely published.

However, a reliable profile can be predicted based on the analysis of its constituent parts and

data from similar structures, such as 8-chloroquinoline and various quinoline-3-carboxylates.[1]

[2]

Physicochemical Properties (Predicted)
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The fundamental properties of the target molecule are summarized below. These values are

calculated or estimated and should be used as a guideline for experimental work.

Property Value Basis

Molecular Formula C₁₂H₁₀ClNO₂ -

Molecular Weight 235.67 g/mol -

Appearance
Predicted: Off-white to pale

yellow solid

Analogy to similar quinoline

esters

Predicted LogP ~3.5 - 4.0 Computational Estimation

Solubility

Predicted: Soluble in DCM,

Chloroform, Ethyl Acetate;

Sparingly soluble in Alcohols;

Insoluble in water

General solubility of organic

esters

Spectroscopic Profile (Predicted)
The following tables outline the expected spectroscopic signatures for Ethyl 8-
chloroquinoline-3-carboxylate.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling (J,
Hz)

Assignment Rationale

~9.25 s - H-2

Deshielded
proton
adjacent to
ring nitrogen
and C=O
group.

~8.80 d ~1.5 H-4

Deshielded

proton adjacent

to ring nitrogen.

~8.10 dd ~8.4, 1.5 H-5

Ortho-coupled to

H-6, meta-

coupled to H-7.

~7.85 dd ~8.0, 1.5 H-7

Ortho-coupled to

H-6, influenced

by C-8 chlorine.

~7.50 t ~8.2 H-6
Coupled to both

H-5 and H-7.

~4.45 q ~7.1 -OCH₂CH₃
Standard ethyl

ester quartet.

| ~1.42 | t | ~7.1 | -OCH₂CH₃ | Standard ethyl ester triplet. |

Table 2: Predicted IR and Mass Spectrometry Data
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Technique Signature
Functional Group
Assignment

IR (ATR, cm⁻¹) ~1725 (strong) C=O Stretch (Ester)

~1600, ~1570, ~1480
C=N / C=C Stretch (Aromatic

Rings)

~1250 (strong) C-O Stretch (Ester)

~780 (strong) C-Cl Stretch

MS (EI) m/z 235/237

[M]⁺ Molecular ion peak

(showing ~3:1 isotope pattern

for Cl)

m/z 190/192
[M - OEt]⁺ Loss of ethoxy

radical

| | m/z 162/164 | [M - CO₂Et]⁺ Loss of ethyl carboxylate radical |

Synthesis and Reactivity of Ethyl 8-chloroquinoline-
3-carboxylate
Proposed Synthetic Route
Unlike the 4-hydroxy analog, Ethyl 8-chloroquinoline-3-carboxylate cannot be efficiently

prepared via the Gould-Jacobs reaction. A more appropriate approach involves building the

quinoline core using a method like the Combes synthesis or the Doebner-von Miller reaction,

followed by functional group manipulation. A plausible modern approach would involve a metal-

catalyzed coupling reaction. However, a robust classical route is outlined below.

Protocol 1: Proposed Synthesis via Friedländer Annulation

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a

compound containing an α-methylene group, is a direct method for quinoline synthesis.

Starting Material Preparation: Obtain or synthesize 2-amino-3-chlorobenzaldehyde.
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Condensation: In a round-bottom flask, dissolve 2-amino-3-chlorobenzaldehyde (1

equivalent) and ethyl acetoacetate (1.2 equivalents) in ethanol.

Catalysis: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the

mixture.

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Workup and Purification: Upon completion, cool the reaction mixture and concentrate under

reduced pressure. The resulting crude product can be purified by column chromatography on

silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to

yield the target compound.

Causality Note: The Friedländer reaction is chosen for its directness in forming the substituted

pyridine ring onto the existing aniline-derived benzene ring. The base catalyst is essential for

deprotonating the α-methylene group of ethyl acetoacetate, initiating the condensation

cascade.

Starting Materials

Process

2-Amino-3-chlorobenzaldehyde

Base-Catalyzed Condensation
(e.g., Piperidine, EtOH, Reflux)

Ethyl Acetoacetate

Ethyl 8-chloroquinoline-3-carboxylate

Friedländer Annulation

Click to download full resolution via product page
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Caption: Proposed Friedländer synthesis workflow.

Key Chemical Reactivity
The molecule possesses three primary sites for further chemical modification, making it a

valuable synthetic intermediate.

The Ethyl Ester (Position 3): This is the most accessible functional group.

Hydrolysis: Can be easily hydrolyzed under basic conditions (e.g., NaOH or KOH in

EtOH/H₂O) to yield 8-chloroquinoline-3-carboxylic acid. This acid is a crucial intermediate

for forming amides via peptide coupling reagents (EDC, HATU).

Amidation: Can react directly with amines, often at elevated temperatures, to form the

corresponding amides.

The Quinoline Nitrogen (Position 1): The nitrogen atom is basic and nucleophilic.

Salt Formation: Reacts with strong acids to form quaternary ammonium salts.

N-Oxidation: Can be oxidized (e.g., with m-CPBA) to the corresponding N-oxide, which

can alter the electronic properties and reactivity of the quinoline ring system.

The C-Cl Bond (Position 8): The chlorine atom is a site for substitution, though it is generally

unreactive toward standard nucleophilic aromatic substitution (SNAAr) due to the electron-

rich nature of the benzene portion of the ring.

Metal-Catalyzed Cross-Coupling: This site is ideal for modern cross-coupling reactions.

Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to form C-C, C-

N, and C-O bonds, respectively, enabling the introduction of a vast array of functional

groups.
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Reactive Sites & Transformations

Ethyl 8-chloroquinoline-3-carboxylate

Ester Hydrolysis / Amidation

Position 3

N-Oxidation / Salt Formation

Position 1 (Nitrogen)

Cross-Coupling (Suzuki, Buchwald, etc.)

Position 8 (Chlorine)

Click to download full resolution via product page

Caption: Key reactive sites on the scaffold.

The Analog: Ethyl 8-chloro-4-hydroxyquinoline-3-
carboxylate
For researchers in the field, it is critical to be aware of the widely available 4-hydroxy analog

(CAS 73987-37-8), which is often the direct product of the most common quinoline synthesis.

[3][4]

Physicochemical Properties (Experimental)
Property Value Source

CAS Number 73987-37-8 [3][4]

Molecular Formula C₁₂H₁₀ClNO₃ [3]

Molecular Weight 251.67 g/mol [4]

Appearance White to off-white solid Supplier Data

Melting Point 253-254 °C Supplier Data

Established Synthesis: The Gould-Jacobs Reaction
This analog is classically synthesized via the Gould-Jacobs reaction, a powerful method for

creating the 4-hydroxyquinoline core.[5]
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Protocol 2: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Condensation: 2-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1

equivalents) are heated together, typically at 100-140 °C, for 1-2 hours. This step forms the

intermediate diethyl 2-((2-chlorophenylamino)methylene)malonate with the elimination of

ethanol.

Cyclization: The intermediate is added to a high-boiling point, inert solvent such as

Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and heated to ~250 °C. This

high temperature induces a thermal cyclization onto the ortho position of the aniline ring.

Isolation: The reaction mixture is cooled, and the product typically precipitates. It can be

collected by filtration and washed with a solvent like hexane or ether to remove the high-

boiling solvent.

Purification: The crude solid is then recrystallized from a suitable solvent (e.g., ethanol or

acetic acid) to yield the pure Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[3]

Causality Note: The Gould-Jacobs reaction proceeds in two distinct thermal stages. The initial

condensation is a standard nucleophilic substitution on the enol ether. The second, high-

temperature cyclization is an intramolecular electrophilic aromatic substitution, which is why a

high-boiling, inert solvent is absolutely critical for the reaction's success. The reaction

inherently produces the 4-hydroxy (or 4-oxo tautomer) product.
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Starting Materials

Process Steps

2-Chloroaniline

Step 1: Condensation
(100-140°C)

Diethyl ethoxymethylenemalonate

Step 2: Thermal Cyclization
(Dowtherm A, ~250°C)

Intermediate

Ethyl 8-chloro-4-hydroxy-
quinoline-3-carboxylate

Gould-Jacobs Reaction
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Caption: Gould-Jacobs synthesis workflow.

Unique Reactivity of the 4-Hydroxy Analog
The presence of the 4-hydroxy group introduces critical new reactivity:

Keto-Enol Tautomerism: It exists in equilibrium with its 4-oxo tautomer, which is often the

dominant form. This affects its aromaticity and reaction profile.

Conversion to 4-Chloro: The hydroxyl group can be readily converted to a chlorine atom

using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This

transformation is a gateway to producing 4,8-dichloroquinoline derivatives, which are

precursors to many important compounds, including analogues of chloroquine.
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Applications in Medicinal Chemistry
The 8-chloroquinoline-3-carboxylate framework is a validated starting point for potent bioactive

molecules. The chlorine at C-8 can serve as a metabolic blocker or a key binding interaction

point, while derivatization at the C-3 and C-4 positions allows for the exploration of structure-

activity relationships (SAR).[6][7]

Kinase Inhibitors: The quinoline scaffold can function as an ATP-competitive hinge-binding

motif in various protein kinases, which are key targets in oncology.[8]

Antimicrobial Agents: Quinolone and quinoline compounds are famous for their antibacterial

properties (e.g., fluoroquinolones). The 8-chloro substitution can be part of novel structures

targeting multidrug-resistant bacteria.[5]

Antiparasitic Drugs: The 4-aminoquinoline scaffold, readily accessible from the 4-hydroxy/4-

chloro intermediates described here, is the basis for world-renowned antimalarial drugs like

chloroquine.

Safety and Handling
As with all chlorinated aromatic heterocyclic compounds, Ethyl 8-chloroquinoline-3-
carboxylate and its analogs should be handled with care in a well-ventilated chemical fume

hood.

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the

skin. May cause irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab

coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion
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Ethyl 8-chloroquinoline-3-carboxylate represents a highly valuable, albeit under-

documented, building block for chemical synthesis and drug discovery. This guide has

established its probable chemical and physical properties through predictive analysis while also

providing a detailed, experimentally-grounded profile of its crucial synthetic precursor, the 4-

hydroxy analog. By understanding the distinct synthetic pathways and reactivity profiles of both

compounds, researchers are well-equipped to leverage the 8-chloroquinoline-3-carboxylate

scaffold to its full potential in developing next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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